(4-Fluoro-6-formylpyridin-2-YL)acetic acid
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Overview
Description
(4-Fluoro-6-formylpyridin-2-YL)acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as sodium fluoride or potassium fluoride, is used to replace a leaving group (e.g., chlorine) on the pyridine ring . The formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the reactive and sometimes hazardous fluorinating agents. The production methods are designed to ensure high yields and purity of the final product while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-formylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium fluoride, potassium fluoride, amines, thiols
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
(4-Fluoro-6-formylpyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-6-formylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can further modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar reactivity but lacking the formyl group.
4-Fluoropyridine: Similar structure but without the acetic acid moiety.
6-Fluoropyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group
Uniqueness
(4-Fluoro-6-formylpyridin-2-YL)acetic acid is unique due to the combination of the fluorine atom and the formyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6FNO3 |
---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
2-(4-fluoro-6-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6FNO3/c9-5-1-6(3-8(12)13)10-7(2-5)4-11/h1-2,4H,3H2,(H,12,13) |
InChI Key |
HASHUWGVNFVGSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C=O)F |
Origin of Product |
United States |
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